5'-benzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
5’-benzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of indole and pyrrole moieties, which are known for their significant biological activities. The presence of these heterocyclic structures makes the compound a potential candidate for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-benzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyrrole precursors. These precursors are then subjected to a series of reactions including condensation, cyclization, and spirocyclization under controlled conditions.
For instance, the indole precursor can be synthesized via Fischer indole synthesis, while the pyrrole moiety can be prepared through Paal-Knorr synthesis. The final spirocyclization step often requires the use of strong acids or bases to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, would be considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5’-benzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials with specific properties.
Biology
In biological research, the compound’s indole and pyrrole moieties are of particular interest due to their known biological activities
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. The indole structure is a common motif in many pharmaceuticals, suggesting that this compound might exhibit similar bioactivity, such as anti-inflammatory, anticancer, or neuroprotective effects.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable spirocyclic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of 5’-benzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is likely to involve interactions with various molecular targets, such as enzymes or receptors. The indole and pyrrole rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Pyrrole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Spiro[indole-3,1’-pyrrolidine]-2,4-dione: A structurally similar compound with potential biological activity.
Uniqueness
What sets 5’-benzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione apart is its spirocyclic structure, which provides unique steric and electronic properties. This structure can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new drugs and materials.
Properties
Molecular Formula |
C31H28N4O4 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
5-benzyl-1'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C31H28N4O4/c1-19-26-27(29(38)35(28(26)37)17-20-9-3-2-4-10-20)31(32-19)22-12-6-8-14-24(22)34(30(31)39)18-25(36)33-16-15-21-11-5-7-13-23(21)33/h2-14,19,26-27,32H,15-18H2,1H3 |
InChI Key |
MFHRRANWHRMBCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)N6CCC7=CC=CC=C76 |
Origin of Product |
United States |
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